(E)-N-(4-bromo-3-methylphenyl)-3-(3-phenoxyphenyl)-2-propenamide
Overview
Description
(E)-N-(4-bromo-3-methylphenyl)-3-(3-phenoxyphenyl)-2-propenamide is an organic compound that belongs to the class of amides It features a propenamide backbone with a 4-bromo-3-methylphenyl group and a 3-phenoxyphenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-bromo-3-methylphenyl)-3-(3-phenoxyphenyl)-2-propenamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromo-3-methylbenzoic acid and 3-phenoxybenzaldehyde.
Formation of Intermediate: The 4-bromo-3-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Condensation Reaction: The acid chloride is then reacted with 3-phenoxybenzaldehyde in the presence of a base such as triethylamine (TEA) to form the corresponding (E)-3-(3-phenoxyphenyl)-2-propenoic acid.
Amidation: Finally, the (E)-3-(3-phenoxyphenyl)-2-propenoic acid is reacted with an amine, typically aniline, under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-bromo-3-methylphenyl)-3-(3-phenoxyphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the compound to its corresponding alcohols or amines.
Substitution: The bromine atom in the 4-bromo-3-methylphenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(E)-N-(4-bromo-3-methylphenyl)-3-(3-phenoxyphenyl)-2-propenamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of (E)-N-(4-bromo-3-methylphenyl)-3-(3-phenoxyphenyl)-2-propenamide depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Materials Science: The compound’s electronic properties can influence its behavior in materials, such as its conductivity or photoluminescence.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-bromo-3-methylphenyl)-3-phenyl-2-propenamide: Lacks the phenoxy group, which may affect its reactivity and applications.
(E)-N-(4-chloro-3-methylphenyl)-3-(3-phenoxyphenyl)-2-propenamide: Substitution of bromine with chlorine can alter its chemical properties and reactivity.
(E)-N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)-2-propenamide: The methoxy group can influence the compound’s electronic properties and interactions.
Uniqueness
(E)-N-(4-bromo-3-methylphenyl)-3-(3-phenoxyphenyl)-2-propenamide is unique due to the presence of both the bromo and phenoxy groups, which can impart distinct chemical and physical properties. These features can influence its reactivity, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO2/c1-16-14-18(11-12-21(16)23)24-22(25)13-10-17-6-5-9-20(15-17)26-19-7-3-2-4-8-19/h2-15H,1H3,(H,24,25)/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBABSZUNJQWCY-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478258-27-4 | |
Record name | N-(4-BROMO-3-METHYLPHENYL)-3-(3-PHENOXYPHENYL)ACRYLAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.